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Compound Name: Remazol marine blue

Cat. No.: B13409264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cellulases, enzymes that catalyze the hydrolysis of cellulose, are of significant interest in

various industrial and research applications, including biofuel production, textile manufacturing,

and drug development. An effective method for screening and quantifying cellulase activity is

crucial for identifying and characterizing novel cellulase-producing microorganisms or for

evaluating the efficacy of potential cellulase inhibitors. Remazol Brilliant Blue R (RBB-R), a

reactive dye, can be covalently linked to a cellulose substrate. When cellulolytic enzymes

degrade the cellulose, the soluble blue dye is released, creating a visible halo on an agar plate.

This application note provides a detailed protocol for the use of RBB-R in agar plate assays to

visualize and quantify cellulase activity. The principle of the assay is based on the release of

the dye from the RBB-R-cellulose complex upon enzymatic hydrolysis.[1][2]

Principle of the Method
The assay relies on the covalent bonding of Remazol Brilliant Blue R to a cellulose substrate,

most commonly Avicel, a microcrystalline cellulose. This insoluble, dyed substrate is

incorporated into an agar medium. When microorganisms producing extracellular cellulases are

grown on this medium, the enzymes break down the cellulose, releasing the water-soluble

RBB-R dye. This diffusion of the dye into the surrounding agar results in a distinct blue halo

around the microbial colony. The diameter of this halo is indicative of the level of cellulase
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activity. For quantitative analysis, the released dye can be eluted and its concentration

measured spectrophotometrically.

Materials and Reagents
Microcrystalline cellulose (Avicel)

Remazol Brilliant Blue R (RBB-R) dye

Sodium sulfate (Na₂SO₄)

Trisodium phosphate (Na₃PO₄)

Acetone

Ether

Agar

Phosphate buffer (pH 5.5)

Petri dishes

Autoclave

Spectrophotometer (for quantitative analysis)

Experimental Protocols
Protocol 1: Preparation of Remazol Brilliant Blue R-
Cellulose Substrate
This protocol describes the synthesis of the RBB-R-dyed Avicel substrate.

Suspension: Suspend 10 grams of Avicel® in distilled water at 50°C.

Dye Addition: Add 100 ml of 0.7% (w/v) RBB-R solution to the Avicel suspension. Maintain

vigorous agitation at 50°C for approximately 35 minutes.[1]
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Salt Addition: During the 35-minute incubation, gradually add 20 grams of Na₂SO₄ in small

portions.[1]

Fixation: After the addition of Na₂SO₄, add 10 mg of Na₃PO₄ to raise the pH to around 12,

which facilitates the fixation of the RBB-R dye to the cellulose molecules. Continue agitation

for an additional hour.[1]

Washing: Filter the dyed cellulose (Avicel-RBBR) and wash it repeatedly with distilled water

pre-heated to 60°C until the filtrate is colorless.[1]

Rinsing and Drying: Rinse the washed Avicel-RBBR with acetone and then with ether. Dry

the final product in a vacuum oven or a stove at 45°C.[1]

Protocol 2: Preparation of RBB-R Cellulase Agar Plates
This protocol details the preparation of the agar plates for the cellulase activity assay. The

medium is typically prepared in two parts: a basal layer and an upper layer containing the dyed

substrate.

Basal Medium (per liter):

Agar: 7.5 g

Phosphate Buffer (pH 5.5) to 1 L

Upper Medium (per 100 ml):

Avicel-RBBR: 1 g

Agar: 1.5 g

Distilled water to 100 ml

Procedure:

Basal Medium Preparation: Prepare the basal medium by dissolving 0.75% agar in

phosphate buffer (pH 5.5).[2] Autoclave at 121°C for 20 minutes and pour approximately 15-

20 ml into each sterile petri dish. Allow the basal medium to solidify.
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Upper Medium Preparation: Prepare the upper medium containing 1% Avicel-RBBR and

1.5% agar.[2] Autoclave this mixture separately. It is advisable to use a flask with a stirring

bar to ensure homogeneity.

Pouring the Upper Layer: Cool the autoclaved upper medium to about 50-60°C while stirring

continuously. Aseptically pour a thin layer (approximately 5-7 ml) of the upper medium onto

the solidified basal medium in each petri dish.

Solidification and Storage: Allow the plates to solidify completely at room temperature. The

plates can be stored at 4°C until use.

Protocol 3: Inoculation and Incubation
Inoculation: Inoculate the center of the RBB-R cellulase agar plates with a pure culture of the

microorganism to be tested. This can be done by spotting a liquid culture or by transferring a

small agar plug from a fresh culture plate.

Incubation: Incubate the plates at the optimal growth temperature for the microorganism. The

incubation time will vary depending on the growth rate of the organism and its level of

cellulase production, typically ranging from 24 to 72 hours.

Observation: Observe the plates for the formation of a blue halo around the microbial growth.

The diameter of the halo can be measured to provide a semi-quantitative assessment of

cellulase activity.

Protocol 4: Quantitative Analysis of Cellulase Activity
For a more precise quantification of cellulase activity, the amount of released RBB-R dye can

be measured.

Sample Collection: After incubation, an agar plug of a defined size can be excised from the

blue halo region.

Elution: The agar plug is then placed in a known volume of buffer (e.g., phosphate buffer, pH

5.5) and incubated with shaking to elute the soluble dye.

Spectrophotometry: The absorbance of the supernatant is measured at the maximum

wavelength for RBB-R, which is 595 nm.[1][2]
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Standard Curve: A standard curve can be prepared using known concentrations of RBB-R to

correlate absorbance values with the amount of released dye.

Data Presentation
The following tables summarize representative data for cellulase activity as determined by halo

formation on dyed agar plates.

Table 1: Comparison of Dyes for Detecting Cellulase Activity of Various Fungi

Fungal Phylum
Carbon
Substrate

Congo Red
(Positive
Species)

Phenol Red
(Positive
Species)

Remazol
Brilliant Blue
(Positive
Species)

Ascomycota CM-cellulose 10 2-3 2-3

Basidiomycota CM-cellulose 10 2-3 2-3

Zygomycota CM-cellulose 10 2-3 2-3

Ascomycota Avicel 7 7 N/A

Data adapted from a study comparing the efficacy of different dyes for visualizing cellulase

activity. "N/A" indicates data not available.[3]

Table 2: Cellulolytic Index of Bacterial Isolate CD35 with Different Staining Dyes

Staining Dye Cellulolytic Index

Gram's Iodine 3.34

Coomassie Brilliant Blue 2.96

Safranin 2.55

Congo Red 2.15

The cellulolytic index is calculated as the ratio of the diameter of the hydrolysis zone to the

diameter of the colony.[4]
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Table 3: Quantitative Cellulase Activity of Bacterial Isolate CD35

Time (hrs) Cellulase Activity (U/ml)

24 0.169

72 0.822

This data shows the cellulase activity of the same bacterial isolate measured in a liquid culture.

[4]
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Experimental Workflow for RBB-R Cellulase Plate Assay
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Caption: Workflow for cellulase activity screening using RBB-R agar plates.
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Logical Relationship of Cellulose Degradation
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Caption: Enzymatic release of RBB-R dye from cellulose.

Conclusion
The Remazol Brilliant Blue R-based agar plate assay is a reliable and straightforward method

for the qualitative and semi-quantitative screening of cellulase activity. Its distinct color change

provides a clear visual indication of enzymatic degradation, making it suitable for high-

throughput screening of microbial libraries. For more precise measurements, the assay can be

adapted for quantitative analysis through spectrophotometry. This application note provides the

necessary protocols and data to successfully implement this technique in a research or

industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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